molecular formula C19H26N6 B1463351 N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine CAS No. 1015856-19-5

N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine

Cat. No.: B1463351
CAS No.: 1015856-19-5
M. Wt: 338.4 g/mol
InChI Key: IKANKFHSUQHZDG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound has emerged as a critical chemical probe for investigating cell cycle progression and the mechanisms of uncontrolled proliferation in various cancer models. CDK2 inhibition is a promising therapeutic strategy, particularly in cancers resistant to CDK4/6 inhibitors or those driven by cyclin E1 (CCNE1) amplification . The specific inhibition of CDK2 by this compound leads to the arrest of the cell cycle at the G1/S phase transition, preventing DNA replication and inducing cellular senescence or apoptosis in susceptible cancer cells. Its research value is particularly high in the study of ovarian cancer, breast cancer, and other solid tumors where CDK2 activity is a known driver of tumorigenesis and therapeutic resistance. The compound, also known under its research code PF-07104091, has been shown to have favorable pharmacokinetic properties, enabling its use in both in vitro and in vivo preclinical studies . Researchers utilize this inhibitor to delineate the distinct roles of CDK2 from other CDKs, to explore synthetic lethal interactions, and to develop novel combination treatment regimens aimed at overcoming resistance to targeted therapies.

Properties

IUPAC Name

N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6/c1-23(2)19-21-17-8-9-20-14-16(17)18(22-19)25-12-10-24(11-13-25)15-6-4-3-5-7-15/h3-7,20H,8-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKANKFHSUQHZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(CNCC2)C(=N1)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and other functions. By inhibiting AChE, this compound can increase acetylcholine levels, which may be beneficial in treating conditions like Alzheimer’s disease. Additionally, it interacts with neuronal voltage-sensitive sodium channels, which are essential for the propagation of action potentials in neurons.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of acetylcholine and sodium channels, leading to changes in neuronal excitability and neurotransmission. This compound also impacts gene expression related to these pathways, potentially altering cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that its inhibitory effects on acetylcholinesterase and sodium channels can persist over extended periods, leading to sustained changes in neuronal activity.

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter regulation. It interacts with enzymes such as acetylcholinesterase, affecting the breakdown of acetylcholine and influencing metabolic flux. This interaction can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can impact its effectiveness in inhibiting acetylcholinesterase and modulating sodium channels.

Biological Activity

N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine (commonly referred to as compound 1) is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H26N6
  • Molecular Weight : 338.4 g/mol
  • CAS Number : 1015856-19-5

The structure of compound 1 features a piperazine ring substituted with a phenyl group and a tetrahydropyrido-pyrimidine moiety, which is significant for its pharmacological interactions.

The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may function as an agonist or antagonist at specific sites, influencing several biochemical pathways. Notably, it has been studied for its potential as a selective inhibitor of protein kinases, particularly casein kinase 2 (CK2), which plays a crucial role in cell growth and survival.

Biological Activity Overview

  • Anticancer Properties :
    • Compound 1 has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it possesses an IC50 value of approximately 36.7 nM against CK2 activity and a GI50 value of 7.3 μM in cellular assays . This suggests that the compound can effectively inhibit tumor growth by targeting CK2.
  • Neuropharmacological Effects :
    • The structural features of compound 1 suggest potential neuropharmacological applications. Its piperazine component is often associated with compounds exhibiting antidepressant and anxiolytic effects. Further studies are required to elucidate these properties.
  • Binding Affinity Studies :
    • Preliminary binding studies indicate that compound 1 may have a high affinity for certain neurotransmitter receptors, although specific binding data remains limited . Understanding its binding profile is essential for assessing its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 = 36.7 nM against CK2; GI50 = 7.3 μM
NeuropharmacologicalPotential anxiolytic effects (to be confirmed)
Binding AffinityHigh affinity for neurotransmitter receptors (limited data)

Case Study: CK2 Inhibition

A study published in Scientific Reports detailed the discovery of compound 1 as a selective CK2 inhibitor. The research highlighted its ability to suppress tumor cell growth in various cancer lines through targeted inhibition of CK2 activity. This study serves as a foundational piece for further exploration into the therapeutic applications of compound 1 in oncology .

Future Directions

Ongoing research should focus on:

  • In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics of compound 1 in animal models.
  • Mechanistic Studies : Elucidating the precise mechanisms through which compound 1 interacts with biological targets.
  • Safety and Toxicity Assessments : Evaluating the safety profile to determine therapeutic windows for potential clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyrido[4,3-d]pyrimidine Derivatives

  • 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride (C₇H₁₂Cl₂N₄): Shares the same core but lacks substituents at positions 2 and 4. Used as a precursor for synthesizing more complex derivatives .
  • N-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine: Features a cyclopropyl group instead of dimethylamine at position 2. Demonstrates how minor substituent changes alter physicochemical properties (e.g., logP) .

2.1.2. Thieno-Pyrimidine Analogs

  • N,N-Dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (C₁₉H₂₁N₃S₂): Replaces the pyrido ring with a thieno-pyrimidine system. Exhibits reduced polar surface area (60.2 vs. 75.3 Ų) and higher lipophilicity (logP = 5.02 vs. 3.8) compared to the main compound .
Substituent Variations

Position 4 Modifications

  • N-Ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine (C₂₇H₃₄N₆O₂S):
    • Adds a sulfonyl group at position 6, increasing molecular weight (506.67 vs. 365.48 g/mol) and hydrogen bond acceptor count (7 vs. 5).
    • The ethyl-methyl substitution at position 4 may enhance metabolic stability .

Position 2 Modifications

  • 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride :
    • Primary amine at position 2 instead of dimethylamine.
    • Lower logD (predicted <2 vs. ~3.8) due to reduced alkylation, affecting membrane permeability .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Biological Activity
Main Compound C₂₀H₂₇N₇ 365.48 ~3.8 75.3 GPR119 modulation (inferred)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride C₇H₁₂Cl₂N₄ 223.10 <2 85.1 Antifolate precursor
N-Ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-... C₂₇H₃₄N₆O₂S 506.67 5.02 60.2 Receptor binding (unspecified)
7-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]thieno[2,3-d]pyrimidin-4(3H)-one C₁₉H₁₈FN₃OS 355.43 3.5 72.4 Anticancer (in vitro)

Preparation Methods

Synthesis of the Tetrahydropyrido[4,3-d]pyrimidine Core

The core structure, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, is typically synthesized via multicomponent reactions (MCRs) or stepwise cyclization strategies involving pyrimidine and pyridine precursors.

  • Multicomponent Reaction Approach:
    A one-pot multicomponent reaction involving malononitrile, α,β-unsaturated esters, and guanidine derivatives can efficiently construct the dihydropyridopyrimidinone scaffold, which can be further reduced or modified to the tetrahydro form. This method benefits from operational simplicity and good yields (65–70%) and allows for microwave-assisted synthesis to improve reaction times and efficiency.

  • Stepwise Cyclization:
    Starting from substituted pyrimidines such as 4-amino-5-bromopyrimidine or N-substituted pyrimidine-4-amines, cyclization with appropriate reagents forms the fused pyridopyrimidine ring. The use of electrophilic reagents and controlled conditions enables selective formation of the tetrahydro ring system.

Preparation of the Phenylpiperazine Substituent

The phenylpiperazine component is commercially available or can be synthesized via known methods involving the reaction of piperazine with bromobenzene or related aryl halides under nucleophilic aromatic substitution or palladium-catalyzed amination conditions.

Final Assembly and N,N-Dimethylation

  • Coupling of Phenylpiperazine to the Pyridopyrimidine Core:
    The phenylpiperazine is introduced at the 4-position of the tetrahydropyridopyrimidine core via the cross-coupling or nucleophilic substitution methods described above.

  • N,N-Dimethylation:
    The amino group at the 2-position of the pyridopyrimidine ring is typically N,N-dimethylated either before or after the coupling step, using methylation reagents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide with a base, depending on the synthetic route.

Summary Table of Key Synthetic Steps

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Multicomponent reaction Malononitrile, α,β-unsaturated ester, guanidine, NaOMe/MeOH, microwave-assisted 65–70 Efficient core formation with microwave irradiation
2 Diazotization & trapping Diazotization of 4-amino intermediate, water trapping ~Quantitative Generates 4-oxo intermediate
3 Conversion to leaving group Triflation (Tf2O), benzotriazole formation >90 Prepares electrophilic site for substitution
4 Cross-coupling amination Pd or Cu catalyst, phenylpiperazine, base, solvent Variable (generally high) Buchwald–Hartwig or nucleophilic substitution
5 N,N-Dimethylation Formaldehyde + formic acid or methyl iodide + base High Methylation of amino group at 2-position

Research Findings and Considerations

  • The use of electrophilic leaving groups at C4 is critical to enable the introduction of diverse substituents, including the bulky phenylpiperazine group, without compromising the integrity of the fused ring system.

  • Microwave-assisted synthesis significantly reduces reaction times and can improve yields in the initial ring construction and amination steps, although care must be taken to avoid decomposition of sensitive intermediates like triflates.

  • Cross-coupling reactions provide a versatile and efficient method to introduce various amines, including phenylpiperazine, at the 4-position, allowing for structural diversification and optimization of biological activity.

  • The synthetic routes described avoid harsh conditions and utilize commercially available starting materials, making the preparation of N,N-Dimethyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine feasible for research and pharmaceutical development.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine?

Answer:
The compound is typically synthesized via copper(I)-catalyzed coupling reactions. A representative protocol involves reacting a pyridopyrimidine precursor with 4-phenylpiperazine in the presence of cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Post-reaction workup includes extraction with dichloromethane, acid-base purification (e.g., HCl washes), and chromatographic purification (e.g., gradient elution with ethyl acetate/hexane). Key quality control steps involve ¹H/¹³C NMR for structural confirmation and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Basic: What analytical techniques are critical for structural elucidation and purity assessment of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) is used to confirm proton environments, such as methyl groups (δ 2.3–2.5 ppm) and aromatic/heterocyclic protons (δ 7.0–8.5 ppm). ¹³C NMR identifies carbons in the tetrahydropyrido-pyrimidine and piperazine rings .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures >95% purity.
  • Melting Point Analysis: Sharp melting points (e.g., 104–107°C) confirm crystallinity and absence of solvates .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

Answer:
Contradictions often arise from assay variability. To address this:

  • Standardize Assay Conditions: Use consistent cell lines (e.g., MV4-11 for leukemia studies) and control for off-target effects via kinase profiling panels (e.g., Eurofins KinaseScan®) .
  • Dose-Response Analysis: Perform IC₅₀ determinations across multiple concentrations (e.g., 0.1–10 µM) to differentiate specific inhibition from cytotoxicity.
  • Mechanistic Studies: Combine western blotting (e.g., phospho-Rb detection for CDK4/6 inhibition) with apoptosis assays (Annexin V/PI staining) to dissect primary vs. secondary effects .

Advanced: What strategies are effective for designing analogs with enhanced selectivity for therapeutic targets (e.g., CDK4/6)?

Answer:

  • Scaffold Modification: Replace the 5,6,7,8-tetrahydro ring with a fully aromatic pyrido[4,3-d]pyrimidine to modulate binding pocket interactions .
  • Substituent Optimization: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenylpiperazine moiety to improve hydrophobic interactions with kinase ATP pockets .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses against CDK4/6 crystal structures (PDB: 2EUF) and prioritize synthetic targets .

Advanced: How can researchers address challenges in achieving oral bioavailability for in vivo studies?

Answer:

  • Lipophilicity Optimization: Adjust logP values to 2–3 via substituent modifications (e.g., methyl-to-ethyl groups) to enhance membrane permeability.
  • Prodrug Strategies: Introduce hydrolyzable esters (e.g., acetyl) on polar groups to improve absorption, followed by enzymatic cleavage in plasma .
  • Pharmacokinetic Profiling: Conduct in vivo bioavailability studies in rodents, monitoring plasma levels via LC-MS/MS over 24 hours to calculate AUC and half-life .

Methodological: What protocols are recommended for impurity profiling during scale-up synthesis?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products.
  • Reference Standards: Use certified impurities (e.g., des-methyl analogs, hydrolyzed byproducts) as HPLC markers. For example, Impurity B (2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) is a common byproduct requiring <0.1% control .
  • LC-HRMS: Identify unknown impurities via exact mass matching against in-house databases .

Methodological: How to validate target engagement in cellular models for this compound?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Treat cells with the compound (1–10 µM), lyse, heat to denature unbound proteins, and quantify remaining target (e.g., CDK4/6) via western blot .
  • RNA Sequencing: Profile downstream gene expression (e.g., E2F targets) to confirm pathway modulation .
  • Competitive Binding Assays: Use fluorescent probes (e.g., ATP-competitive Tracer 1) to measure displacement in live cells via flow cytometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine
Reactant of Route 2
N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine

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